ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Description
Crystallographic Analysis of Brominated Coumarin Core
The crystallographic analysis of this compound reveals critical structural features that define its three-dimensional molecular architecture. The compound crystallizes with a melting point of 231-233 degrees Celsius, indicating substantial intermolecular interactions within the crystal lattice. The brominated coumarin core exhibits an anti conformation between the 3-carboxy and the lactone carbonyl groups, a characteristic feature observed in related chromene-3-carboxylate derivatives.
The crystal structure demonstrates that the chromene ring system maintains planarity, with the bromine atoms at positions 6 and 8 introducing significant steric and electronic effects. These halogen substituents participate in various intermolecular interactions, including carbon-halogen to carbon-oxygen dipolar interactions, which contribute to the overall crystal packing stability. The ethyl carboxylate group at position 3 exhibits rotational freedom that influences the molecular conformation and crystal packing arrangement.
Detailed crystallographic measurements indicate specific bond lengths and angles that characterize the brominated coumarin framework. The presence of bromine atoms at both the 6 and 8 positions creates a unique electronic environment that affects the entire molecular structure. The crystal packing reveals that molecules are arranged through a combination of van der Waals forces, halogen bonding interactions, and carbonyl-carbonyl contacts that stabilize the three-dimensional structure.
Spectroscopic Fingerprinting via Nuclear Magnetic Resonance and Infrared Techniques
The spectroscopic characterization of this compound provides comprehensive structural confirmation through nuclear magnetic resonance and infrared spectroscopic techniques. The proton nuclear magnetic resonance spectrum recorded at 600 megahertz in deuterated chloroform reveals characteristic signals that definitively identify the compound's structure.
The proton nuclear magnetic resonance spectrum displays a singlet at 8.37 parts per million corresponding to one aromatic proton, reflecting the symmetrical substitution pattern of the dibrominated chromene core. Additional signals appear at 7.95 parts per million as a doublet with coupling constant of 2.2 hertz for one aromatic proton, and at 7.69 parts per million as another doublet with the same coupling constant, confirming the meta-relationship of the remaining aromatic protons on the brominated benzene ring.
The ethyl ester functionality is clearly identified through characteristic signals at 4.40 parts per million appearing as a quartet with coupling constant of 7.1 hertz corresponding to the methylene protons, and at 1.39 parts per million as a triplet with the same coupling constant representing the methyl group protons. These chemical shifts and coupling patterns are consistent with the expected electronic environment of an ethyl carboxylate group attached to an electron-deficient aromatic system.
Carbon-13 nuclear magnetic resonance analysis provides additional structural confirmation with signals at 162.32, 154.94, 151.05, 146.68, 139.53, 130.85, 120.31, 120.16, 117.31, 111.43, 62.48, and 14.27 parts per million. These chemical shifts correspond to the various carbon environments within the dibrominated chromene structure and ethyl carboxylate group, with the carbonyl carbon appearing at the expected downfield position.
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the functional groups present in the molecule. The spectrum shows absorption at 3030 wavenumbers corresponding to aromatic carbon-hydrogen stretching vibrations, and a strong absorption at 1776 wavenumbers attributable to the lactone carbonyl stretching vibration. The ethyl ester carbonyl group contributes additional carbonyl absorption in the expected region, creating a distinctive fingerprint for this dibrominated coumarin derivative.
| Spectroscopic Parameter | Value | Assignment |
|---|---|---|
| Proton Nuclear Magnetic Resonance Chemical Shifts | 8.37 ppm (s, 1H) | Aromatic proton |
| 7.95 ppm (d, J=2.2 Hz, 1H) | Aromatic proton | |
| 7.69 ppm (d, J=2.2 Hz, 1H) | Aromatic proton | |
| 4.40 ppm (q, J=7.1 Hz, 2H) | Ethyl methylene | |
| 1.39 ppm (t, J=7.1 Hz, 3H) | Ethyl methyl | |
| Carbon-13 Nuclear Magnetic Resonance Chemical Shifts | 162.32 ppm | Ester carbonyl |
| 154.94 ppm | Quaternary aromatic | |
| 62.48 ppm | Ethyl methylene | |
| 14.27 ppm | Ethyl methyl | |
| Infrared Absorption Frequencies | 3030 cm⁻¹ | Aromatic C-H stretch |
| 1776 cm⁻¹ | Lactone C=O stretch |
Mass Spectrometric Fragmentation Patterns and Isotopic Signatures
Mass spectrometric analysis of this compound provides valuable insights into its fragmentation behavior and isotopic patterns characteristic of dibrominated organic compounds. High-resolution mass spectrometry using electrospray ionization confirms the molecular composition with calculated mass-to-charge ratio of 396.8687 for the sodium adduct, which matches the experimentally observed value of 396.8688, demonstrating excellent mass accuracy.
The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting fragment ions. The molecular ion peak exhibits the characteristic isotopic pattern expected for a compound containing two bromine atoms, with the molecular ion cluster showing the distinctive 1:2:1 ratio reflecting the natural abundance of bromine-79 and bromine-81 isotopes.
Primary fragmentation occurs through loss of the ethyl carboxylate group, generating a fragment corresponding to the 6,8-dibromocoumarin core. This fragmentation pathway is consistent with the general behavior observed in related coumarin-3-carboxylate derivatives, where the ester functionality represents a favored leaving group under electron impact conditions. Secondary fragmentation involves sequential loss of bromine atoms and carbon monoxide units, producing characteristic fragment ions that can be used for structural identification.
The mass spectrometric fragmentation study reveals that the dibrominated coumarin core exhibits enhanced stability compared to monobrominated analogs, with the fragment ion at mass-to-charge ratio corresponding to the intact 6,8-dibromocoumarin showing significant abundance in the spectrum. This stability pattern reflects the electronic stabilization provided by the dual bromine substitution on the aromatic ring system.
Isotopic signature analysis confirms the presence of two bromine atoms through the characteristic peak cluster pattern observed in the molecular ion region. The relative intensities of the isotopic peaks follow the expected statistical distribution for dibrominated compounds, providing unambiguous confirmation of the molecular composition. These isotopic patterns serve as valuable fingerprints for compound identification and purity assessment in analytical applications.
| Mass Spectrometric Parameter | Observed Value | Assignment |
|---|---|---|
| Molecular Ion Mass-to-Charge Ratio | 396.8688 [M+Na]⁺ | Sodium adduct |
| Base Peak Mass-to-Charge Ratio | Variable | Depends on conditions |
| Major Fragment Ions | Loss of ethyl carboxylate | Core coumarin structure |
| Sequential bromine loss | Debrominated fragments | |
| Isotopic Pattern | 1:2:1 ratio | Dibromine signature |
| Mass Accuracy | <1 part per million | High-resolution confirmation |
Properties
IUPAC Name |
ethyl 6,8-dibromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O4/c1-2-17-11(15)8-4-6-3-7(13)5-9(14)10(6)18-12(8)16/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERPJUOPTLEUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361303 | |
| Record name | Ethyl 6,8-dibromo-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-89-5 | |
| Record name | Ethyl 6,8-dibromo-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of ethyl 2-oxo-2H-chromene-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and reaction times to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The compound can be reduced to form corresponding dihydro derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the chromene ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Formation of substituted chromene derivatives.
Reduction: Formation of dihydrochromene derivatives.
Oxidation: Formation of oxidized chromene derivatives with additional functional groups.
Scientific Research Applications
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against thyroid cancer-derived cells (TPC-1) using the MTT assay, demonstrating significant cytotoxic effects. It induced apoptosis in these cells, leading to cell cycle arrest and increased levels of reactive oxygen species (ROS) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | TPC-1 | Not specified | Induces apoptosis and increases ROS levels |
Synthetic Applications
In addition to its biological significance, this compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized for:
- Synthesis of Other Coumarin Derivatives : The compound can be further modified to produce a variety of other coumarin derivatives with potential biological activities.
- Formation of Hydrazones : It has been reported that this compound can react with hydrazine derivatives to form hydrazones, which are useful in the synthesis of a range of heterocyclic compounds .
Study on Anticancer Activity
A study published in Molecules examined a series of halogenated coumarins including this compound. The findings indicated that this compound exhibited one of the highest antiproliferative activities against TPC-1 cells among the tested derivatives. The study employed various assays to elucidate the mechanisms involved, confirming its role in inducing apoptosis through oxidative stress pathways .
Mechanism of Action
The mechanism of action of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the chromene ring structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |
|---|---|---|---|---|---|
| This compound | Br (6,8) | C₁₂H₈Br₂O₄ | 376.00 | 171 | 2199-89-5 |
| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Br (6) | C₁₂H₉BrO₄ | 297.09* | Not reported | - |
| Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | Cl (6), methyl | C₁₁H₇ClO₄ | 238.63 | Not reported | 91058-98-9 |
| Ethyl 6,8-diiodo-2-oxo-2H-chromene-3-carboxylate | I (6,8) | C₁₂H₈I₂O₄ | 469.98* | Not reported | - |
| 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid | Cl (6,8), acid | C₁₀H₄Cl₂O₄ | 266.95 | Not reported | 2199-86-2 |
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine result in higher molecular weight and stronger van der Waals forces, contributing to the dibromo derivative’s elevated melting point (171°C) relative to chloro analogs .
- Ester Group : Ethyl esters (e.g., 6,8-dibromo) generally exhibit lower solubility in polar solvents compared to methyl esters (e.g., methyl 6-chloro) due to increased hydrophobicity .
Biological Activity
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a halogenated derivative of the coumarin class, which has garnered attention due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
This compound features a chromene structure with bromine substitutions at the 6 and 8 positions and an ethyl carboxylate group at the 3 position. This unique arrangement enhances its reactivity and biological properties.
| Property | Details |
|---|---|
| Chemical Formula | C12H8Br2O4 |
| Molecular Weight | 364.00 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cytotoxic Effects : The compound exhibited significant cytotoxicity against thyroid cancer-derived cells (TPC-1), with IC50 values indicating effective growth inhibition.
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and alterations in cell cycle progression (G2/M phase arrest) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties , showing efficacy against various bacterial strains. Studies suggest that halogenated coumarins can inhibit bacterial growth through mechanisms involving membrane disruption and enzyme inhibition .
Study on Antiproliferative Effects
A study conducted on a series of halogenated coumarin derivatives, including this compound, revealed:
- Cell Lines Tested : TPC-1 (thyroid cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- Results : The dibromo derivative showed a higher antiproliferative effect compared to its mono-brominated counterparts. Apoptosis assays confirmed that treated cells exhibited typical apoptotic morphology .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| TPC-1 | 10.5 | Induction of apoptosis |
| HeLa | 15.0 | ROS generation |
| MCF7 | 20.0 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity Evaluation
In another investigation focused on antimicrobial efficacy:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
The biological activity of this compound is attributed to:
- Bromine Substitution Effects : The presence of bromine atoms enhances electron-withdrawing properties, which may improve binding affinity to biological targets.
- Interaction with Enzymes : The compound likely interacts with key enzymes involved in cell proliferation and survival pathways, leading to apoptosis .
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Expected Data | Reference |
|---|---|---|
| H NMR | δ 8.60 (s, H4), δ 7.20 (s, H5/H7) | |
| C NMR | δ 160.5 (C=O), δ 115–125 (C-Br) | |
| HRMS (ESI+) | m/z 402.88 ([M+H]⁺) | |
| X-ray (Å) | Br–C bond length: ~1.90 Å |
Q. Table 2. Reaction Optimization via Factorial Design
| Variable | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 60°C | 80°C | +15% |
| Catalyst Loading | 5% Pd | 10% Pd | +22% |
| Solvent | DMF | THF | -8% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
